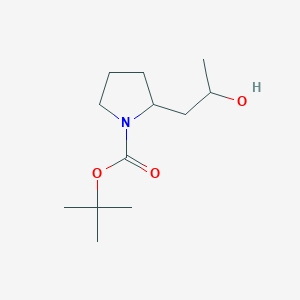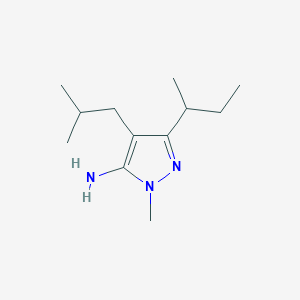
3-(Sec-butyl)-4-isobutyl-1-methyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones. For this compound, the starting materials would include sec-butyl hydrazine and a suitable diketone precursor.
Alkylation: The introduction of the isobutyl group can be achieved through alkylation reactions. This involves the reaction of the pyrazole intermediate with an isobutyl halide under basic conditions.
Methylation: The methyl group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the alkyl side chains.
Reduction: Reduction reactions can target the pyrazole ring or the alkyl groups, leading to various reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the alkyl chains are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various hydrogenated forms of the compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.
Medicine: Its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Sec-butyl)-4-isobutyl-1H-pyrazol-5-amine: Lacks the methyl group, leading to different chemical properties and reactivity.
3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine, affecting its hydrogen bonding and solubility.
3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-carboxylic acid: Features a carboxyl group, making it more acidic and suitable for different reactions.
Uniqueness
The presence of both sec-butyl and isobutyl groups, along with the methyl and amine functionalities, makes 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine unique
Propriétés
Formule moléculaire |
C12H23N3 |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
5-butan-2-yl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-6-9(4)11-10(7-8(2)3)12(13)15(5)14-11/h8-9H,6-7,13H2,1-5H3 |
Clé InChI |
KWRFVSAOYYKDFU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=NN(C(=C1CC(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




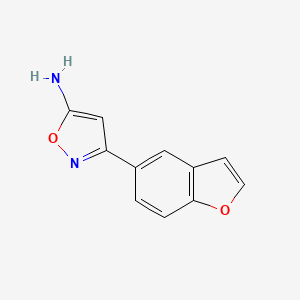
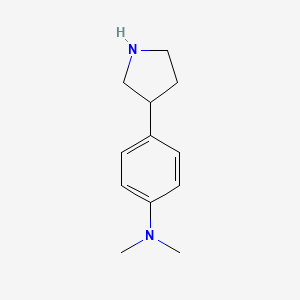

![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
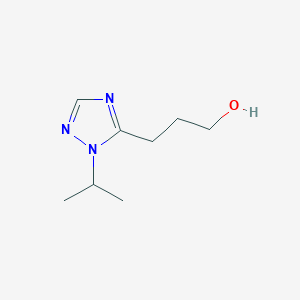


![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
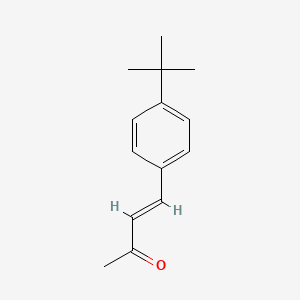
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
